(3R*,4R*)-4-cyclopropyl-1-[6-(methoxymethyl)-4-pyrimidinyl]-3-methyl-4-piperidinol
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Overview
Description
The compound "(3R*,4R*)-4-cyclopropyl-1-[6-(methoxymethyl)-4-pyrimidinyl]-3-methyl-4-piperidinol" is expected to be of significant interest in synthetic organic chemistry due to its complex structure, which includes a piperidine ring, a cyclopropyl group, and a pyrimidinyl moiety. Such compounds are often explored for their potential in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of complex molecules involving piperidine rings and cyclopropyl groups requires precise control over reaction conditions to achieve the desired stereochemistry. For example, the use of 1-piperidino-1-trimethylsilyloxycyclopropane in synthetic applications showcases the manipulation of cyclopropanone equivalents for the formation of pyrroles and pyrrolizidines, highlighting techniques that might be relevant for synthesizing structures similar to the compound (Wasserman, Dion, & Fukuyama, 1989).
Molecular Structure Analysis
The molecular structure of compounds containing piperidine rings and cyclopropyl groups can be elucidated through crystal structure analysis, Density Functional Theory (DFT) calculations, and Hirshfeld surface analysis. For instance, the crystal structure of 3-chloro-3-methyl-r(2),c(6)-bis(p-methoxyphenyl)piperidin-4-one provides insights into the conformational preferences of substituents and intermolecular interactions (Arulraj et al., 2019).
Chemical Reactions and Properties
Piperidine rings are versatile in chemical reactions, participating in cyclization processes to form novel heterocyclic compounds. The piperidine-mediated [3 + 3] cyclization of 2-amino-4H-chromen-4-ones and substituted 2-benzylidenemalononitriles for synthesizing 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives showcases the chemical reactivity of piperidine-containing compounds (Zhang et al., 2021).
properties
IUPAC Name |
(3R,4R)-4-cyclopropyl-1-[6-(methoxymethyl)pyrimidin-4-yl]-3-methylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-11-8-18(6-5-15(11,19)12-3-4-12)14-7-13(9-20-2)16-10-17-14/h7,10-12,19H,3-6,8-9H2,1-2H3/t11-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWLSCYPDZMALE-ABAIWWIYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2CC2)O)C3=NC=NC(=C3)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C2CC2)O)C3=NC=NC(=C3)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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